molecular formula C13H18N2O2 B1453825 (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1286383-65-0

(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B1453825
CAS RN: 1286383-65-0
M. Wt: 234.29 g/mol
InChI Key: KLHPAOVARAHLGV-ONEGZZNKSA-N
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Description

(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 4-amino-3-furan-2-ylprop-2-en-1-one, is a novel organic compound with a wide range of potential applications in the scientific and medical fields. This compound has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

NMR Characteristics and Structural Analysis

A series of derivatives similar to the compound were synthesized and their NMR characteristics and conformations analyzed. Through one- and two-dimensional NMR experiments, along with ROESY, variable-temperature NMR spectroscopy, and molecular modeling, a comprehensive structural analysis was conducted, providing insight into their potential applications in materials science and chemical synthesis (Zheng Jin-hong, 2011).

Antimicrobial Activity

Derivatives of the compound have shown antimicrobial activity. Through the synthesis of new derivatives under ultrasound and microwave irradiation and subsequent testing against bacterial and fungal strains, significant antimicrobial properties were discovered. This suggests potential applications in developing new antimicrobial agents (D. Ashok et al., 2014).

Photophysical Properties

The photophysical properties of chalcone derivatives, which share structural similarities with the compound, were studied in various solvents. These studies revealed their potential for applications in optical materials and sensors, due to significant solvatochromic effects indicating a large difference in dipole moment between electronically ground and excited states (Rekha Kumari et al., 2017).

Organic Ligands and Metal Complex Synthesis

Research into furan ring-containing organic ligands, including derivatives of the compound, focused on their synthesis, characterization, and chelating properties. This work has implications for the development of new materials with potential applications in catalysis and material science, showcasing the versatility of such compounds in forming complexes with transition metals (H. Patel, 2020).

Antioxidant Agents

Novel chalcone derivatives incorporating similar structural motifs were synthesized and evaluated for their antioxidant properties. This research points towards the utility of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Prabakaran et al., 2021).

properties

IUPAC Name

(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHPAOVARAHLGV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN)C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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